molecular formula C11H19NO4 B2420282 Boc-L-Homoallylglycine CAS No. 208522-13-8

Boc-L-Homoallylglycine

Cat. No.: B2420282
CAS No.: 208522-13-8
M. Wt: 229.276
InChI Key: LQIMZUPFMSNHTM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Homoallylglycine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the amino group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Boc-L-Homoallylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: It finds applications in the production of fine chemicals and specialty materials

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for the biosynthesis of nucleotides and certain amino acids.

Biochemical Pathways

For instance, it could potentially influence the one-carbon metabolic pathway, given the potential interaction with serine hydroxymethyl transferase .

Action Environment

The action, efficacy, and stability of (2S)-Boc-2-amino-5-hexenoic acid can be influenced by various environmental factors. For instance, pH levels can impact the ionization state of the molecule, potentially affecting its absorption and distribution . Additionally, the presence of other molecules or compounds in the environment could influence its stability and activity.

Safety and Hazards

This involves assessing the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Homoallylglycine typically involves the protection of the amino group with a Boc group, followed by the introduction of the hexenoic acid moiety. One common method involves the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group. The hexenoic acid moiety can be introduced through various synthetic routes, including the use of Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Homoallylglycine undergoes various chemical reactions, including:

    Oxidation: The double bond in the hexenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The double bond can also be reduced to form saturated derivatives.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated amino acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-Homoallylglycine is unique due to the presence of both the Boc protecting group and the hexenoic acid moiety. This combination provides a balance of stability and reactivity, making it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIMZUPFMSNHTM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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